molecular formula C20H20N4O3S B2916297 N-benzyl-4-(4-cyano-5-(dimethylamino)oxazol-2-yl)-N-methylbenzenesulfonamide CAS No. 941240-71-7

N-benzyl-4-(4-cyano-5-(dimethylamino)oxazol-2-yl)-N-methylbenzenesulfonamide

Cat. No. B2916297
CAS RN: 941240-71-7
M. Wt: 396.47
InChI Key: WMLXZQIYFFBUJF-UHFFFAOYSA-N
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Description

N-benzyl-4-(4-cyano-5-(dimethylamino)oxazol-2-yl)-N-methylbenzenesulfonamide, also known as BZML, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BZML belongs to the oxazole family of compounds and has been synthesized using a variety of methods.

Scientific Research Applications

COX-2 Inhibition for Anti-inflammatory Applications

Research has demonstrated the synthesis and evaluation of derivatives related to N-benzyl-4-(4-cyano-5-(dimethylamino)oxazol-2-yl)-N-methylbenzenesulfonamide for their potential as selective cyclooxygenase-2 (COX-2) inhibitors. One study highlighted the enhancement of COX-2 selectivity through structural modification, leading to the identification of a potent and selective inhibitor for the treatment of conditions like rheumatoid arthritis and osteoarthritis (Hiromasa Hashimoto et al., 2002).

Novel Synthesis Methods

Another aspect of its application is in the development of novel synthesis methods for benzonitriles. N-Cyano-N-phenyl-p-methylbenzenesulfonamide has been utilized as a benign electrophilic cyanation reagent, demonstrating the efficiency of this methodology through the successful cyanation of various (hetero)aryl bromides, highlighting its utility in the expeditious synthesis of pharmaceutical intermediates (P. Anbarasan et al., 2011).

Material Synthesis and Characterization

In material science, derivatives of N-benzyl-4-(4-cyano-5-(dimethylamino)oxazol-2-yl)-N-methylbenzenesulfonamide have been synthesized and characterized, such as 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole, providing insights into their structural properties via NMR, IR spectroscopy, and X-ray diffraction (A. Y. Nikonov et al., 2021).

Anticancer and Antimicrobial Activities

The compound's derivatives have been investigated for their potential in cancer therapy and as antimicrobial agents. For instance, mixed-ligand copper(II)-sulfonamide complexes have been studied for their DNA binding, cleavage, genotoxicity, and anticancer activity, indicating significant therapeutic potential (M. González-Álvarez et al., 2013).

Enzyme Inhibition and Molecular Docking Studies

Research into new Schiff bases of sulfa drugs, derived from N-benzyl-4-(4-cyano-5-(dimethylamino)oxazol-2-yl)-N-methylbenzenesulfonamide, has revealed enzyme inhibition properties against cholesterol esterase, tyrosinase, and α-amylase, with further molecular docking studies providing insights into the binding interactions with these enzymes (S. Alyar et al., 2019).

properties

IUPAC Name

N-benzyl-4-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-23(2)20-18(13-21)22-19(27-20)16-9-11-17(12-10-16)28(25,26)24(3)14-15-7-5-4-6-8-15/h4-12H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLXZQIYFFBUJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-(4-cyano-5-(dimethylamino)oxazol-2-yl)-N-methylbenzenesulfonamide

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